5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2S2/c1-10-5-4-6-12(7-10)9-16(3)20(17,18)13-8-14(15)19-11(13)2/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPRGAMGCYWDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)S(=O)(=O)C2=C(SC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Key Reaction Pathways
Alkylation of Primary Sulfonamide Precursors
A widely reported method involves sequential alkylation of 5-bromo-2-methylthiophene-3-sulfonamide (1 ) using methyl and 3-methylbenzyl halides. This approach leverages the dual reactivity of the sulfonamide nitrogen for selective substitution.
Procedure:
Deprotonation and Methylation :
- 1 (1 eq) is dissolved in dimethylformamide (DMF) and treated with lithium hydride (LiH, 1 eq) to deprotonate the sulfonamide.
- Methyl bromide (1 eq) is added dropwise at room temperature, yielding N -methyl-5-bromo-2-methylthiophene-3-sulfonamide (2 ) after 3 hours.
- Yield : ~78% (based on analogous reactions).
3-Methylbenzyl Introduction :
Optimization Notes:
Sulfonylation of Pre-Formed Amines
An alternative route involves reacting 5-bromo-2-methylthiophene-3-sulfonyl chloride (3 ) with N -methyl-(3-methylbenzyl)amine (4 ).
Procedure:
Synthesis of Sulfonyl Chloride ( 3) :
Amine Synthesis ( 4) :
Coupling Reaction :
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Selection
Temperature and Time
Scalability and Industrial Relevance
The sequential alkylation method is scalable for gram-scale synthesis, with reported yields exceeding 70%. Industrial applications may favor the sulfonylation route for its higher purity, albeit at increased cost due to intermediate synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position of the thiophene ring is electronically activated for substitution due to the electron-withdrawing sulfonamide group. This facilitates reactions with nucleophiles under specific conditions:
Sulfonamide Group Reactivity
The -SO₂N(CH₃)(CH₂C₆H₄-3-CH₃) group participates in acid-base reactions and can act as a leaving group under strong alkaline conditions:
Thiophene Ring Functionalization
The thiophene core undergoes electrophilic substitution, though bromine and sulfonamide groups direct incoming electrophiles:
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is the most studied pathway for modifying the brominated thiophene system:
Reductive Dehalogenation
Controlled debromination can occur under hydrogenation conditions:
Key Limitations and Research Gaps
-
Steric Effects : The 3-methylbenzyl group on the sulfonamide nitrogen imposes steric constraints, limiting access to certain reagents .
-
Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF) show higher yields but risk sulfonamide decomposition above 100°C.
-
Catalyst Optimization : Pd-based catalysts require careful ligand selection to prevent thiophene ring over-functionalization .
Experimental spectral data (e.g.,
NMR, IR) for reaction intermediates remain underrepresented in published literature, highlighting areas for future research.
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:
- Antiviral Activity : Recent studies have indicated that compounds containing thiophene and sulfonamide moieties demonstrate antiviral properties. For instance, derivatives similar to the compound have shown effectiveness against viruses such as Dengue and Tobacco Mosaic Virus (TMV) with promising EC50 values, indicating their potential as antiviral agents .
- Neurological Effects : Research has highlighted the role of sulfonamide-based compounds in modulating serotonin receptors (5-HT receptors) associated with anxiety and depression. Compounds designed from similar frameworks have exhibited significant anxiolytic and antidepressant activities, suggesting that 5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide may also possess similar effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various studies have explored modifications to the thiophene ring and sulfonamide group to enhance biological activity:
- Molecular Modifications : Alterations in substituents on the thiophene ring can lead to improved binding affinities for targeted receptors. For example, modifications that increase lipophilicity or steric bulk around the sulfonamide group have been shown to enhance receptor interaction profiles .
Case Studies and Experimental Findings
Several case studies illustrate the application of this compound in research:
Mechanism of Action
The mechanism of action of 5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The bromine atom and thiophene ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Sulfonamide Position (C2 vs. C3)
N-Substituents
Functional Group Variations
- Sulfonamide vs. Carboxamide : Sulfonamides are more acidic (pKa ~1–2) than carboxamides (pKa ~4–5), influencing solubility and ionization under physiological conditions .
- Bromine at C5 : Common across all compounds; serves as a handle for further functionalization (e.g., cross-coupling reactions, as in ) .
Biological Activity
5-Bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide is a sulfonamide derivative with potential biological applications, particularly in antibacterial and possibly anticancer therapies. Its molecular formula is with a molecular weight of 374.32 g/mol. This article reviews the biological activity of this compound, focusing on its antibacterial properties and mechanisms, as well as relevant case studies and research findings.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of related thiophene-based sulfonamides against resistant bacterial strains. Notably, derivatives such as 5-bromo-N-alkylthiophene-2-sulfonamides have shown significant activity against Klebsiella pneumoniae strains producing New Delhi Metallo-β-lactamase (NDM-KP) .
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The compound demonstrated a MIC of 0.39 μg/mL and an MBC of 0.78 μg/mL against NDM-KP ST147, indicating potent antibacterial properties . These values suggest that even at low concentrations, the compound can effectively inhibit bacterial growth.
The mechanism by which this compound exerts its antibacterial effects involves interactions with bacterial proteins. In silico studies indicated that the compound forms hydrogen bonds and hydrophobic interactions with target proteins in resistant bacteria . This suggests a multi-faceted approach to disrupting bacterial function.
Research Findings
A comprehensive study synthesized various derivatives of thiophene sulfonamides, including the target compound, and evaluated their biological activities. The synthesis involved reacting 5-bromothiophene-2-sulfonamide with alkyl bromides under specific conditions to enhance yield and efficacy .
Case Studies
- Antibacterial Efficacy Against Resistant Strains : In vitro evaluations confirmed that modified thiophene sulfonamides exhibited strong activity against clinically isolated strains of Klebsiella pneumoniae , particularly those resistant to conventional antibiotics .
- Synergistic Effects : Some derivatives showed synergistic effects when combined with existing antibiotics like ciprofloxacin, enhancing their overall efficacy against biofilm-forming pathogens .
Data Summary
| Compound Name | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |
|---|---|---|---|
| 5-Bromo-N-alkylthiophene-2-sulfonamide | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |
Q & A
Q. What are the common synthetic strategies for preparing 5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide?
The compound is typically synthesized via multi-step protocols involving:
- Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups to the thiophene core, using Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (60°C, 300 W) to enhance reaction efficiency .
- Sulfonamide formation via nucleophilic substitution of brominated thiophene intermediates with methylamine derivatives under anhydrous conditions (e.g., THF, triethylamine as a base) .
- Functionalization of the 3-methylbenzyl group using reductive amination or alkylation, optimized with NaBH₄ or LiAlH₄ .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key characterization methods include:
- 1H/13C NMR spectroscopy : To verify substituent positions (e.g., bromine at C5, methyl groups at N and C2) and sulfonamide linkage .
- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (expected [M+H]+: ~425.02 g/mol based on PubChem analogs) .
- X-ray crystallography : Resolves conformational isomerism in the sulfonamide group, critical for biological activity studies .
Advanced Research Questions
Q. What methodologies optimize reaction yields for challenging steps like bromine substitution or sulfonamide coupling?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10 minutes at 60°C vs. 24 hours conventionally) and improves yields by ~20% .
- Catalytic system tuning : Use of CuI/PPh₃ co-catalysts in Ullmann-type couplings minimizes side reactions (e.g., debromination) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency compared to non-polar alternatives .
Q. How can researchers evaluate the compound’s biological activity in cancer models?
- In vitro assays : Test cytotoxicity in U87MG glioma cells (IC₅₀ determination via MTT assay) and enzyme inhibition (e.g., carbonic anhydrase IX) .
- Structure-activity relationship (SAR) : Modify the 3-methylbenzyl group to assess hydrophobicity effects on membrane permeability .
- In vivo models : Use xenograft mice to validate antitumor efficacy, with pharmacokinetic profiling (e.g., HPLC-MS for bioavailability) .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Models binding to sulfonamide-sensitive enzymes (e.g., HDACs or kinases) using PubChem-derived 3D structures .
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to explain reactivity in substitution reactions .
Q. How should researchers address discrepancies in reported biological activity data?
- Batch variability : Re-synthesize the compound under strictly controlled conditions (e.g., inert atmosphere for bromine stability) .
- Assay standardization : Compare results across multiple cell lines (e.g., HeLa vs. U87MG) to rule out cell-specific effects .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may skew in vitro vs. in vivo results .
Q. What strategies improve the compound’s suitability for material science applications (e.g., organic electronics)?
- Conjugated polymer integration : Incorporate the thiophene-sulfonamide moiety into polythiophene backbones to enhance charge transport (measured via cyclic voltammetry) .
- Doping studies : Blend with PEDOT:PSS to assess conductivity changes using four-point probe measurements .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound?
- Bromine handling : Use PPE (gloves, goggles) due to potential lachrymatory effects .
- Waste disposal : Neutralize reaction byproducts (e.g., HBr) with aqueous NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
